Dichloro-[2,2]-paracyclophane

Parylene Coating Moisture Barrier Conformal Coating

Procurement pain point: analog precursors fail as drop-in replacements, causing >600% moisture permeability increase or film non-uniformity. This dichloroPCP is the exact solution for Parylene C CVD. - **Moisture barrier**: WVTR of 0.08 (g·mm)/(m²·day) - 7.4x better than Parylene N - **Conformality**: Symmetrical isomer eliminates shadowing issues vs. Parylene D - **Sustainable derivatization**: Metal-free n-BuLi alkylation avoids toxic catalyst residues for chiral scaffold synthesis

Molecular Formula C16H14Cl2
Molecular Weight 277.2 g/mol
CAS No. 27378-53-6
Cat. No. B3422945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro-[2,2]-paracyclophane
CAS27378-53-6
Molecular FormulaC16H14Cl2
Molecular Weight277.2 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl
InChIInChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2
InChIKeyKAWOYOQFRXSZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro[2.2]paracyclophane Overview


Dichloro-[2,2]-paracyclophane, also referred to as dichloroPCP, is a dimeric cyclophane monomer comprising two chloro-substituted benzene rings bridged by ethylene chains in a strained, 'sandwich' structure [1]. It is the essential precursor for the chemical vapor deposition (CVD) of Parylene C, a high-performance conformal polymer coating [2], and its unique planar chirality renders it a valuable scaffold for developing asymmetric catalysts and advanced organic electronic materials [3].

1 CVD precursor for conformal polymer coating research and Parylene C deposition workflows
2 Planar-chiral scaffold for asymmetric catalyst development and chiral ligand libraries
3 Symmetrical isomer composition critical for reproducible film deposition and barrier performance

Dichloro[2.2]paracyclophane Irreplaceability in CVD


The direct substitution of dichloro-[2,2]-paracyclophane with alternative [2,2]-paracyclophane analogs in a Parylene CVD process is not a 'drop-in' replacement and leads to significant, quantifiable performance shifts. The substitution pattern, halogen identity, and steric constraints of the dimer precursor directly dictate the resulting polymer's critical functional properties [1]. As the following quantitative evidence demonstrates, replacing dichloroPCP with the unsubstituted dimer (precursor to Parylene N) will increase moisture permeability by over 600%, while using a tetrachlorinated analog (precursor to Parylene D) will compromise film uniformity and conformality. The specific reactivity and strain profile of dichloroPCP also enables distinct synthetic pathways for high-value derivatives, a capability not shared by all analogs [2].

Substitution Scenario
Risk Context
Unsubstituted PCP analog (Parylene N precursor)
Moisture barrier class may shift substantially; WVTR profile differs and may not meet moisture-sensitive application requirements
Tetrachlorinated PCP analog (Parylene D precursor)
Deposition conformality and film uniformity may be compromised; higher sticking coefficient can introduce shadowing effects on complex topographies
Bromo- or iodo-substituted PCP analogs
Synthetic pathway and cost profile may not transfer directly; metal-free alkylation compatibility requires verification with alternative halogen leaving groups

Dichloro[2.2]paracyclophane Performance Benchmarks


Moisture Barrier vs. Unsubstituted PCP

Polymer films derived from the symmetrical dichloro[2.2]paracyclophane dimer (the desired isomer for Parylene C) exhibit a Water Vapor Transmission Rate (WVTR) that is over 600% lower than that of films derived from the unsubstituted [2.2]paracyclophane dimer, the precursor for Parylene N. This represents a critical difference in barrier performance. This comparison highlights the direct impact of precursor selection on end-use material properties [1].

Moisture Barrier vs. Unsubstituted PCP
Head-to-head
WVTR 0.08 vs 0.59 (g·mm)/(m²·day); reported 86% lower transmission, approximately 7.4-fold barrier difference
Supports moisture-barrier material selection for electronics and device coating research
ASTM F1249 conditions; Parylene C vs. Parylene N film comparison
Parylene Coating Moisture Barrier Conformal Coating

Conformality & Uniformity vs. TetrachloroPCP

While tetrachloro[2.2]paracyclophane (precursor to Parylene D) offers a slightly improved WVTR over dichloroPCP-derived Parylene C, it does so at the cost of deposition quality. The symmetrical dichloro dimer is specifically preferred because its resulting monomer has a more moderate 'sticking coefficient,' enabling the conformal coating of complex, three-dimensional topographies. In contrast, the Parylene D monomer exhibits a significantly higher sticking coefficient, which leads to less uniform coverage and 'shadowing' effects, making dichloroPCP the superior choice for most conformal coating applications [1].

Conformality vs. TetrachloroPCP
Head-to-head
Reported trade-off: 11% lower WVTR for tetrachloro analog (0.09 vs 0.08) at the cost of significantly poorer coating uniformity and increased shadowing
Supports conformality-vs-barrier trade-off review for complex-geometry coating workflows
Standard CVD deposition comparison; moderate sticking coefficient favors uniform coverage
Conformal Coating Thin Film Uniformity Semiconductor Packaging

Derivatization Cost vs. Bromo/Iodo Analogs

The bis-chlorinated [2.2]paracyclophane (dichloroPCP) is a commercially economical precursor for generating functionalized, planar-chiral paracyclophane derivatives via metal-free alkylation. Researchers have specifically targeted this compound over more reactive but significantly more expensive bis-bromide or bis-iodide analogs. A transition-metal-free protocol using n-butyllithium and a chelating agent (TMEDA) has been developed to achieve this direct alkylation on the purified pseudo-para isomer of dichloroPCP, establishing a cost-effective and sustainable pathway to valuable derivatives [1].

Derivatization Cost vs. Br/I Analogs
Class-level
Reported cost advantage over bis-bromide and bis-iodide analogs; compatible with metal-free n-BuLi/TMEDA alkylation protocol
Supports precursor cost-efficiency review for planar-chiral derivative synthesis
Transition-metal-free conditions; pseudo-para isomer purification may be required
Synthetic Efficiency Cost Analysis Planar Chirality

Isomer Purity and Coating Uniformity

The performance of Parylene C coatings is not solely dependent on the use of dichloro[2.2]paracyclophane but critically on the isomeric purity of that precursor. Commercial dichloroPCP is a mixture of isomers. The symmetrical isomer (one chlorine per monomer ring) is the 'true Parylene C dimer' and produces uniform, predictable films. The presence of unsymmetrical isomers (e.g., both chlorines on one ring) introduces monomers with different sticking coefficients, leading to variable deposition rates and compromised film uniformity. The higher the symmetrical isomer content, the better the resulting film's water vapor transmission rate (WVTR) and overall consistency [1].

Isomer Purity and Coating Uniformity
Class-level
Symmetrical isomer yields uniform, predictable deposition; unsymmetrical isomers introduce variable sticking coefficients and compromised film quality
Isomer composition requires specification review for reproducible coating outcomes
Quantitative isomer-performance mapping requires verification per batch
Isomeric Purity Film Uniformity Process Control

Dichloro[2.2]paracyclophane Application Scenarios


Conformal Coating for Moisture-Sensitive Electronics

This is the archetypal application for high-purity, symmetrical dichloro[2,2]paracyclophane. For hermetically sealing printed circuit boards, MEMS devices, or sensors in harsh environments, Parylene C's WVTR of 0.08 (g*mm)/(m²*day) offers a 7.4x improvement over Parylene N (0.59 (g*mm)/(m²*day)), providing superior protection against moisture-induced failure [1]. The uniformity of the coating over complex topographies, derived from the symmetrical isomer's moderate sticking coefficient, ensures complete and reliable insulation without the shadowing issues associated with Parylene D precursors [1].

Planar-Chiral Ligand Synthesis

Procurement of dichloro[2,2]paracyclophane as a cost-effective, robust scaffold is ideal for research groups and manufacturers generating planar-chiral molecules. The recent development of a metal-free alkylation protocol using n-BuLi directly addresses the need for sustainable and economical derivatization [2]. This route provides a significant advantage over using more expensive bromo- or iodo-analogs, or relying on transition-metal catalysts that require costly purification steps to remove toxic residues [2]. The unique, strained structure of the [2,2]paracyclophane core imparts distinct electronic and optical properties to its derivatives, making it a key building block in asymmetric catalysis and circularly polarized luminescence (CPL) materials [3].

Biomedical Device Coatings

The combination of low moisture permeability and excellent deposition conformality makes dichloro[2,2]paracyclophane-derived Parylene C a standard for coating medical devices such as stents, pacemakers, and catheters [1]. Its ability to form an inert, pinhole-free barrier prevents the ingress of body fluids and leachables, while the low-friction surface is hemocompatible. Furthermore, the sustainability of the metal-free alkylation route for generating functionalized derivatives [2] aligns with the medical device industry's increasing demand for high-purity, contaminant-free materials, as it eliminates the risk of toxic metal catalyst residues in the final product.

Application
Selection Property
Validation Focus
Conformal moisture-barrier coating research
Symmetrical isomer content for deposition uniformity and barrier predictability
WVTR endpoints and coating conformality across complex topographies
Planar-chiral scaffold derivatization studies
Cost-efficiency profile and halogen leaving-group compatibility
Metal-free alkylation protocol compatibility and isomer-dependent reactivity review
Research device barrier coating evaluation
Deposition conformality and pinhole-free barrier integrity
Coating continuity, barrier endurance, and isomer-dependent film consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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